3,5-Dimethyl-4-((pyrrolidin-3-ylsulfonyl)methyl)isoxazole
Overview
Description
3,5-Dimethyl-4-((pyrrolidin-3-ylsulfonyl)methyl)isoxazole is a heterocyclic compound featuring an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. Isoxazole derivatives are known for their diverse biological activities, making them valuable in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-((pyrrolidin-3-ylsulfonyl)methyl)isoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide.
Introduction of the Pyrrolidin-3-ylsulfonyl Group: The pyrrolidin-3-ylsulfonyl group can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-((pyrrolidin-3-ylsulfonyl)methyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the isoxazole ring or the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the pyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Amines, thiols, bases like sodium hydroxide (NaOH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced isoxazole derivatives, reduced sulfonyl derivatives
Substitution: Substituted sulfonyl derivatives
Scientific Research Applications
3,5-Dimethyl-4-((pyrrolidin-3-ylsulfonyl)methyl)isoxazole has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs due to its potential biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Biological Studies: The compound can be used in studies to understand the interaction of isoxazole derivatives with biological targets, aiding in the elucidation of their mechanism of action.
Industrial Applications: It can be employed in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-((pyrrolidin-3-ylsulfonyl)methyl)isoxazole involves its interaction with various molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The sulfonyl group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity. The compound may also inhibit specific enzymes or pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylisoxazole: Lacks the pyrrolidin-3-ylsulfonyl group, resulting in different biological activities and chemical properties.
4-((Pyrrolidin-3-ylsulfonyl)methyl)isoxazole: Similar structure but without the methyl groups at positions 3 and 5, which can affect its reactivity and biological activity.
3,5-Dimethyl-4-(methylsulfonyl)isoxazole: Contains a methylsulfonyl group instead of the pyrrolidin-3-ylsulfonyl group, leading to different interactions with biological targets.
Uniqueness
3,5-Dimethyl-4-((pyrrolidin-3-ylsulfonyl)methyl)isoxazole is unique due to the presence of both the pyrrolidin-3-ylsulfonyl group and the methyl groups at positions 3 and 5. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3,5-dimethyl-4-(pyrrolidin-3-ylsulfonylmethyl)-1,2-oxazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-7-10(8(2)15-12-7)6-16(13,14)9-3-4-11-5-9/h9,11H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJCRRZPKULGLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CS(=O)(=O)C2CCNC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601236511 | |
Record name | 3,5-Dimethyl-4-[(3-pyrrolidinylsulfonyl)methyl]isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601236511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206969-35-8 | |
Record name | 3,5-Dimethyl-4-[(3-pyrrolidinylsulfonyl)methyl]isoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206969-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethyl-4-[(3-pyrrolidinylsulfonyl)methyl]isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601236511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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